N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine
Description
This compound features a hydroxylamine group linked to a phenyl ring substituted with a 4,5-dihydroimidazole-ethoxy moiety. Thus, comparisons with structurally analogous compounds are essential to infer its properties and applications.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14) |
InChI Key |
JDVBCCBWSXJBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazole-Ethoxy-Phenyl Derivatives
- Compound 5-[1-Hydroxy-1-(4-methoxymethoxyphenyl)methyl]-1-methyl-2-phenylthio-1H-imidazole (16) (): Structure: Contains a hydroxylated benzyl group and a thioether-linked phenyl ring. Synthesis: Achieved via hydrogenation (10% Pd-C, ethanol) with 89.5% yield .
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structure: Combines imidazole, bipyridine, and phenylenediamine moieties. Comparison: The bipyridine system enhances electronic delocalization, whereas the target compound’s ethoxy-phenyl group may prioritize steric effects over electronic properties.
Hydroxylamine-Containing Derivatives
- Peliglitazar (): Structure: Contains a methoxyphenoxy group and an oxazole ring. Applications: Used for Type II diabetes and dyslipidemia via PPARα/γ agonism . Contrast: The hydroxylamine group in the target compound could introduce distinct redox behavior compared to Peliglitazar’s carbamate linkage.
Imidazolidine-Based Sulfonamides ():
- Structure : Features sulfonamide and imidazolidine groups.
- Synthesis : Derived from nucleophilic substitution reactions (e.g., ethyl bromoacetate with sulfonamide intermediates) .
- Functional Insight : Sulfonamide groups enhance solubility and binding to biological targets, whereas the target compound’s hydroxylamine may favor metal coordination.
Data Tables: Comparative Analysis
Table 2. Pharmacological and Physical Properties
Research Findings and Mechanistic Insights
- Reactivity : The hydroxylamine group in the target compound may participate in redox reactions or form stable chelates with transition metals (e.g., Fe³⁺, Cu²⁺), similar to imidazole-containing antifungals () .
- Biological Activity : Imidazole derivatives in show antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), suggesting the target compound could be optimized for similar applications .
- Synthetic Challenges : Unlike Peliglitazar () or bipyridine derivatives (), the target compound’s methylidene-hydroxylamine linkage may require specialized conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.
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